Einecs 279-675-0

Description

The exact mass of the compound Einecs 279-675-0 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Einecs 279-675-0 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Einecs 279-675-0 including the price, delivery time, and more detailed information at info@benchchem.com.

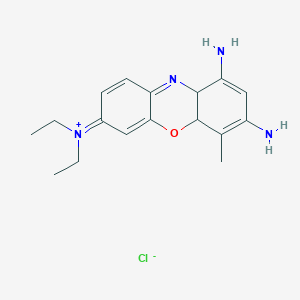

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N4O.ClH/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;/h6-9,16-17H,4-5,18-19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMCAAFKAHAURK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3C(C(=C(C=C3N)N)C)OC2=C1)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001724 | |

| Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-05-2 | |

| Record name | Brilliant cresyl blue ALD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diamino-7-(diethylamino)-4-methylphenoxazin-5-ium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action for Einecs 279-675-0 vital staining?

Topic: Technical Guide: Mechanism & Application of Brilliant Cresyl Blue (Einecs 279-675-0) Vital Staining

Executive Summary

Einecs 279-675-0, chemically identified as Brilliant Cresyl Blue (BCB) , is a cationic oxazine dye used extensively as a supravital stain.[1][2][3] Its utility spans two distinct biological disciplines, each relying on a unique physicochemical mechanism:

-

Hematology: The precipitation of ribosomal RNA (rRNA) in immature erythrocytes (reticulocytes) to assess erythropoietic activity.[2][4]

-

Embryology: A redox-based selection marker for oocyte developmental competence, predicated on Glucose-6-Phosphate Dehydrogenase (G6PDH) activity.[5][6][7]

This guide details the molecular mechanisms, validated protocols, and interpretation frameworks for both applications.

Chemical Profile & Properties[8][9]

| Property | Detail |

| Chemical Name | (7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium chloride; zinc chloride double salt |

| Common Name | Brilliant Cresyl Blue (BCB) ALD |

| EINECS / EC Number | 279-675-0 |

| CAS Number | 81029-05-2 (alt. 51716-96-2) |

| Class | Basic Oxazine Dye |

| Absorbance Max ( | 622–632 nm (in ethanol/water) |

| Solubility | Soluble in water and ethanol; sparingly soluble in lipids. |

| Appearance | Green crystalline powder (oxidized form); Colorless (reduced leuco-form). |

Mechanism of Action

BCB operates through two distinct mechanisms depending on the cellular context.

Mechanism A: Supravital RNA Precipitation (Hematology)

In living reticulocytes, BCB penetrates the cell membrane and interacts with anionic phosphate groups of ribosomal RNA (rRNA). Unlike dead cell stains (e.g., Trypan Blue), BCB enters viable cells ("supravital").

-

Interaction: The cationic dye molecules bind electrostatically to the negatively charged rRNA.

-

Precipitation: As the dye accumulates, it cross-links the rRNA strands, causing them to collapse from a dispersed state into visible aggregates.

-

Visualization: These aggregates form a dark blue "reticular" meshwork or granules (substantia granulofilamentosa), contrasting against the pale blue cytoplasm.

Mechanism B: Redox-G6PDH Activity (Embryology)

In oocytes, BCB acts as an electron acceptor to gauge cytoplasmic maturation.

-

The Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) is active in growing (immature) oocytes but activity decreases significantly once the oocyte completes its growth phase and becomes developmentally competent.[6][7][8]

-

The Reaction: G6PDH catalyzes the conversion of Glucose-6-Phosphate to 6-Phosphogluconate, reducing NADP+ to NADPH.

-

The Readout:

-

High G6PDH (Immature): High levels of NADPH reduce the blue BCB dye to Leuco-BCB (colorless).

-

Low G6PDH (Competent): Insufficient NADPH is produced to reduce the dye. The oocyte remains Blue (BCB+) .

-

Figure 1: Dual mechanisms of action for BCB. Top: RNA precipitation in reticulocytes.[4][9][10] Bottom: Enzymatic reduction in oocytes.

Experimental Protocols

Protocol A: Reticulocyte Count (Hematology)

Purpose: To assess bone marrow erythropoietic activity.[2]

-

Reagent Preparation:

-

Dissolve 1.0 g BCB in 100 mL citrate-saline solution (or isotonic saline). Filter before use to remove particulate artifacts.

-

-

Staining Procedure:

-

Slide Preparation:

-

Prepare a thin wedge smear on a glass slide. Air dry rapidly. Do not fix (fixation kills the cells before precipitation can occur).

-

-

Analysis:

Protocol B: Oocyte Selection (BCB Test)

Purpose: To select developmentally competent oocytes for In Vitro Maturation (IVM).[6]

-

Reagent Preparation:

-

Prepare a 26

M BCB solution in mDPBS (modified Dulbecco’s PBS) supplemented with 0.4% BSA.

-

-

Staining Procedure:

-

Wash Cumulus-Oocyte Complexes (COCs) in mDPBS.

-

Incubate COCs in the BCB working solution for 90 minutes at 38.5°C in a humidified atmosphere.

-

-

Washing & Classification:

-

Wash COCs twice in fresh mDPBS to remove extracellular dye.

-

Examine immediately under a stereomicroscope.

-

-

Classification:

Data Interpretation & Troubleshooting

Interpretation Matrix

| Observation | Context | Interpretation | Mechanism |

| Dark Blue Mesh/Granules | Blood Smear | Reticulocyte | RNA Precipitation |

| Diffuse Pale Blue Cytoplasm | Blood Smear | Mature RBC (Artifact) | Non-specific binding (No RNA) |

| Blue Cytoplasm (BCB+) | Oocyte | Competent | Low G6PDH (No reduction) |

| Colorless Cytoplasm (BCB-) | Oocyte | Incompetent | High G6PDH (Dye reduced) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitate Artifacts | Unfiltered dye; Drying artifact | Filter stain daily; Dry slides rapidly. |

| Weak Staining (Retic) | Incubation too short; Old stain | Extend incubation to 20 min; Check pH. |

| All Oocytes Blue | Incubation too short; Low temp | Ensure 90 min at 38.5°C for enzymatic activity. |

| Refractile Bodies | Heinz Bodies vs. Reticulum | Heinz bodies are usually single, marginal, and stain lighter blue. |

References

-

National Institutes of Health (NIH). Selection of developmentally competent buffalo oocytes by brilliant cresyl blue staining before IVM. PubMed. Available at: [Link]

-

ResearchGate. Selection of Ovine Oocytes by Brilliant Cresyl Blue Staining. Available at: [Link]

-

Biognost. Brilliant Cresyl Blue Solution Instructions for Use. Available at: [Link]

Sources

- 1. riccachemical.com [riccachemical.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Bovine blastocyst development rate in vitro is influenced by selection of oocytes by brillant cresyl blue staining before IVM as indicator for glucose-6-phosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selection of developmentally competent buffalo oocytes by brilliant cresyl blue staining before IVM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selection of Ovine Oocytes by Brilliant Cresyl Blue Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. himedialabs.com [himedialabs.com]

- 10. biognost.com [biognost.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Brilliant Cresyl Blue Solubility & Application Strategies

Executive Summary

Brilliant Cresyl Blue (BCB) is a cationic oxazine dye used primarily as a supravital stain in hematology for reticulocyte enumeration and as a redox indicator in biochemical research. Its efficacy relies heavily on proper solvation to ensure the dye penetrates living cells without inducing cytotoxicity before staining occurs.

This guide provides a technical analysis of BCB solubility across laboratory solvents, detailing the physicochemical properties of its commercial zinc chloride double salt form. It includes validated protocols for stock solution preparation, stability factors, and mechanistic insights into its interaction with cellular RNA.

Chemical Identity & Physicochemical Basis

Commercially available BCB is typically supplied as a zinc chloride double salt . This ionic formulation significantly influences its solubility profile, favoring polar protic solvents while rendering it insoluble in non-polar organic solvents.

| Property | Data |

| Chemical Name | Brilliant Cresyl Blue (Zinc Chloride Double Salt) |

| CAS Number | 81029-05-2 (General), 51716-96-2 (Specific salt) |

| Molecular Weight | ~386 g/mol (varies by hydration/salt stoichiometry) |

| Class | Oxazine Dye (Cationic) |

| Absorbance Max ( | 622–628 nm (in 50% Ethanol) |

| Appearance | Dark green/blue crystalline powder |

Technical Insight: The zinc chloride component stabilizes the dye structure in solid form but dissociates in solution. In aqueous media, the cationic dye chromophore is the active staining agent. The presence of metal salts means that "pure" solvent solubility limits (e.g., in absolute DMSO) may differ from theoretical predictions for the free base dye.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior of BCB in common laboratory solvents. Data is synthesized from standard hematological protocols and physical property databases.

| Solvent | Solubility Rating | Solubility Limit (Approx.) | Application Context |

| Water / Saline (0.85% NaCl) | High | ~30 mg/mL (3%) | Primary Vehicle. Standard for supravital staining of reticulocytes. Isotonic saline prevents cell lysis. |

| Ethanol (95-100%) | High | ~30 mg/mL (3%) | Stock Solutions. Used to prepare concentrated stocks or for rapid-drying smear techniques. |

| Methanol | Moderate-High | >10 mg/mL | Alternative to ethanol; often used in fixative mixtures, though BCB is typically a supravital (non-fixed) stain. |

| DMSO | Low/Moderate * | <10 mg/mL | Caution: While many organic dyes are highly soluble in DMSO, the inorganic zinc salt component of commercial BCB can limit solubility compared to the free base. |

| Acetone / Ether | Insoluble | Negligible | Not suitable. Causes precipitation of the dye salt. |

> Note on DMSO: While BCB is slightly soluble in DMSO, it is rarely used as a primary solvent for this dye because DMSO permeates cell membranes too aggressively for controlled supravital staining, potentially altering cell morphology before staining is complete.

Preparation Protocols

To ensure reproducibility, solutions must be prepared volumetrically and filtered to remove insoluble particulates that mimic cellular inclusions (artifacts).

Protocol A: Standard Aqueous Stock (Supravital Staining)

Purpose: Reticulocyte counting in whole blood.

-

Weigh: 1.0 g of Brilliant Cresyl Blue powder.

-

Dissolve: Add to 100 mL of 0.85% (w/v) Sodium Chloride (Saline) solution.

-

Why Saline? Pure water is hypotonic and will lyse red blood cells (hemolysis) immediately upon contact, destroying the sample.

-

-

Agitate: Stir at room temperature for 30 minutes to ensure saturation.

-

Filter (Critical): Pass the solution through a Whatman #1 filter paper (or equivalent 11 µm pore size).

-

Reasoning: BCB solutions slowly form fine precipitates upon standing. These "dye granules" can be mistaken for reticulocytes or Heinz bodies under the microscope.

-

-

Storage: Store in a dark bottle at room temperature. Stable for ~1 month.

Protocol B: Alcoholic Stock Solution

Purpose: Rapid smear preparation or long-term stock storage.

-

Weigh: 1.0 g of Brilliant Cresyl Blue powder.

-

Dissolve: Add to 100 mL of Ethanol (absolute or 95%) .

-

Agitate: Vortex or stir until fully dissolved.

-

Usage: To use, dilute this stock 1:10 or 1:100 with saline, or apply directly to a slide and allow to dry (the "dry slide" method) before adding blood.

Mechanism of Action & Stability

BCB acts as a basic dye that interacts electrostatically with acidic cellular components. In reticulocytes (immature erythrocytes), it precipitates the residual ribosomal RNA (rRNA).

Stability Factors[3][5]

-

pH Sensitivity: BCB is a redox indicator. It is blue in its oxidized form and colorless (leuco form) when reduced. High pH (alkaline) environments (> pH 10) accelerate the degradation of the dye and can shift the color, interfering with readout. Maintain solutions at neutral to slightly acidic pH (pH 6.0–7.0).

-

Precipitation: The zinc salt has a tendency to hydrolyze slightly over time in aqueous solution, leading to particulate formation. Always filter before use.

Mechanistic Diagram

The following diagram illustrates the interaction pathway of BCB with Reticulocyte RNA.

Caption: Figure 1. Mechanism of supravital staining where cationic BCB precipitates anionic RNA into visible networks.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Artifacts / Debris | Dye precipitation over time. | Filter the working solution immediately before every use. |

| Weak Staining | Low dye concentration or insufficient incubation. | Increase incubation time (standard is 15-20 mins at 37°C). Check dye solubility (ensure fully dissolved). |

| Cell Lysis | Hypotonic solution. | Ensure BCB is dissolved in 0.85% Saline , not distilled water. |

| Color Fading | High pH or reducing agents present. | Check buffer pH; ensure no strong reducing agents are contaminating the glassware. |

References

-

Sigma-Aldrich. Brilliant Cresyl Blue Zinc Chloride Double Salt Product Specification. Retrieved from

-

Biognost. Brilliant Cresyl Blue Solution Instructions for Use. Retrieved from

- Conn, H.J.

-

PubChem. Brilliant Cresyl Blue Compound Summary. National Center for Biotechnology Information. Retrieved from

-

Merck Millipore. Brilliant Cresyl Blue Solution for Microscopy. Retrieved from

Spectral Properties & Applications of Brilliant Cresyl Blue: A Technical Guide

Executive Summary

Brilliant Cresyl Blue (BCB) is a cationic oxazine dye (

This guide provides a rigorous technical analysis of BCB, moving beyond basic staining instructions to explore the physicochemical mechanisms that drive its application in oocyte competence screening (IVF) and reticulocyte enumeration.

Part 1: Physicochemical & Spectral Fundamentals[1]

BCB exhibits metachromasia, meaning its absorption spectrum shifts depending on the concentration and the nature of the polyanions (like RNA) it binds to.

Core Spectral Data[1]

| Parameter | Value / Characteristic | Notes |

| CAS Number | 81029-05-2 (Zn salt) | Common commercial formulation (Zinc chloride double salt).[1] |

| Class | Oxazine Dye | Planar, cationic structure allows intercalation.[1] |

| Absorbance Max ( | 622–632 nm | Measured in 50% Ethanol/Water.[1] Appears Blue. |

| Emission Max ( | ~650–660 nm | Exhibits weak red fluorescence; useful in specific flow cytometry applications but primarily used for quenching/redox assays.[1] |

| Solubility | Water (Soluble), Ethanol (Soluble) | Stock solutions are typically aqueous; working solutions often require isotonic buffers (PBS/Saline).[1] |

| Metachromasia | Blue | Shifts towards shorter wavelengths when aggregated on polyanions (e.g., RNA).[1] |

The Metachromatic Shift

In solution, BCB exists as a blue monomer (

Part 2: Mechanisms of Interaction

Understanding the why behind the staining is crucial for troubleshooting inconsistent results.

The Redox Mechanism (Oocyte Selection)

In reproductive biology, BCB acts as an electron acceptor. Its utility in selecting competent oocytes is based on the activity of Glucose-6-Phosphate Dehydrogenase (G6PD).[1][3][4][5]

-

Growing Oocytes (Incompetent): High metabolic activity

High G6PD levels -

Fully Grown Oocytes (Competent): Metabolic quiescence

Low G6PD levels

The Electrostatic Mechanism (Reticulocytes)

BCB is a "supravital" stain, meaning it must be applied to living cells before fixation. It penetrates the erythrocyte membrane and precipitates the remaining ribosomes and RNA into a visible reticulum. If the cells are fixed prior to staining, the dye cannot penetrate or precipitate the RNA effectively.

Part 3: Visualization of Signaling & Workflow

Diagram: The G6PD Redox Logic in Oocytes

This diagram illustrates the biochemical pathway determining why competent oocytes remain blue.

Caption: Biochemical cascade differentiating BCB+ (competent) from BCB- (incompetent) oocytes based on redox potential.[1]

Part 4: Validated Experimental Protocols

Protocol A: Oocyte Competence Selection (BCB Test)

Application: Selection of prepubertal or slaughterhouse-derived oocytes for In Vitro Maturation (IVM).[1]

Reagents:

-

Stock Solution: 26 mM BCB in water (Store at 4°C, dark).

-

Working Solution: 13 µM to 26 µM BCB in mPBS (Modified Phosphate Buffered Saline) or CR1aa medium.[1] Note: 26 µM is standard for bovine/porcine; 13 µM is often used for more sensitive species.[1]

Step-by-Step Methodology:

-

Isolation: Aspirate Cumulus-Oocyte Complexes (COCs) and wash 3x in mPBS.[1]

-

Exposure: Transfer COCs to the BCB Working Solution.

-

Incubation: Incubate for 60–90 minutes at 38.5°C in a humidified atmosphere (5%

).-

Critical Control: Do not exceed 90 minutes. BCB can be toxic to mitochondria if exposure is prolonged.

-

-

Washing: Transfer COCs to fresh culture medium and wash 2x to remove extracellular dye.

-

Classification (Immediate): Observe under a stereomicroscope.

Protocol B: Reticulocyte Enumeration (Hematology)

Application: Assessing erythropoietic activity in anemia.[2]

Reagents:

-

Stain Solution: 1.0g BCB, 0.4g Sodium Citrate, 100mL 0.85% Saline (Dissolve and filter).

Step-by-Step Methodology:

-

Mixing: In a small test tube, mix equal volumes (e.g., 50 µL) of fresh EDTA-anticoagulated blood and BCB Stain Solution.

-

Incubation: Incubate at 37°C for 15–20 minutes .

-

Why: This allows the dye to traverse the live membrane and precipitate the RNA.

-

-

Resuspension: Gently mix the tube to resuspend red cells (reticulocytes are lighter and may stratify).

-

Smearing: Prepare a thin wedge smear on a glass slide. Air dry immediately.

-

Microscopy: Examine under oil immersion (100x). Reticulocytes will contain dark blue/purple granulofilamentous networks.[8]

Part 5: Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Precipitate Artifacts | Stain solution is old or unfiltered.[1] | Always filter BCB solution (0.22 µm or Whatman #1) before use.[1] BCB precipitates over time.[9] |

| Oocytes all Blue | Incubation time too short or concentration too high.[1] | Ensure full 60-90 min incubation. Titrate BCB down to 13 µM if using small oocytes (e.g., goat/sheep).[1] |

| Oocytes all Colorless | Toxic exposure or dead oocytes.[1] | Dead oocytes cannot retain the dye or may leak. Verify viability via morphology before staining. |

| Weak Retic Staining | Low pH or insufficient stain ratio.[1] | BCB staining is pH dependent.[1] Ensure buffer is pH 7.2–7.4. Increase blood:stain ratio to 1:2. |

| Fluorescence Noise | Overlapping emission.[1] | If using BCB in fluorescence (rare), use a Cy5 filter set (Ex ~640, Em ~670) but be aware of broad emission tails.[1] |

References

-

Roca, J., et al. (1998).[1] Viability and developmental competence of prepubertal goat oocytes selected with brilliant cresyl blue. Theriogenology. [Link]

-

PubChem. Brilliant Cresyl Blue - Compound Summary. National Library of Medicine. [Link][1]

-

Mohammadi-Sangcheshmeh, A., et al. (2011).[1] Prediction of bovine oocyte selection using brilliant cresyl blue (BCB) test.[1][6] Journal of Assisted Reproduction and Genetics. [Link]

-

Bain, B. J. (2006).[1] Blood Cells: A Practical Guide. (Standard reference for reticulocyte staining protocols).

Sources

- 1. Brilliant cresyl blue - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Selection of developmentally competent buffalo oocytes by brilliant cresyl blue staining before IVM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agarscientific.com [agarscientific.com]

- 6. Selection of Ovine Oocytes by Brilliant Cresyl Blue Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. biognost.com [biognost.com]

Beyond Reticulocytes: A Technical Guide to the Expanded Application of New Methylene Blue (EINECS 279-675-0) in Cellular Staining

Abstract

For decades, New Methylene Blue (NMB), registered under EINECS 279-675-0, has been a cornerstone in hematology for the supravital staining and enumeration of reticulocytes.[1][2][3] This vital dye's efficacy hinges on its ability to precipitate the residual ribosomal RNA (rRNA) network within these immature erythrocytes, rendering a characteristic deep blue reticulum that is easily visualized.[2] However, to confine the utility of this potent cationic thiazine dye to a single cell type is to overlook its fundamental mechanism and broader potential. This guide presents the scientific rationale and technical methodologies for extending the application of New Methylene Blue to other cell types of significant interest in research and drug development, particularly those characterized by dynamic RNA-rich subcellular domains. We will explore its use in visualizing neuronal processes, monitoring cellular stress, and identifying subpopulations of cells with high metabolic and protein synthesis activity.

The Core Mechanism: More Than Just a Reticulocyte Stain

New Methylene Blue is an organic compound of the thiazine class, classified as an azine dye.[4] Its utility as a stain is rooted in its chemical structure: the chromophore is a cation.[4] This positive charge drives its interaction with negatively charged biomolecules within the cell. The primary targets are the phosphate groups of nucleic acids, namely RNA and DNA.[5][6][7]

In its classic application, NMB is used as a supravital stain, meaning it is applied to living cells that have been removed from an organism.[1][6] When mixed with whole blood, NMB traverses the erythrocyte membrane and binds to the acidic components within, specifically the rRNA remnants in reticulocytes, causing them to precipitate and form a visible mesh-like network.[2] Mature red blood cells, lacking a nucleus and significant RNA, stain a pale greenish-blue, providing excellent contrast.[2][8]

This core mechanism—the electrostatic binding to nucleic acids—is not unique to reticulocytes. Any cell or subcellular compartment with a high concentration of accessible RNA or DNA is a potential target for NMB staining. This guide posits that the controlled application of NMB can serve as a powerful tool for visualizing and potentially quantifying these nucleic acid-rich structures in a variety of cell types.

Expanding the Horizon: Potential Target Cell Types and Applications

Based on the dye's fundamental binding properties, we can logically extend its use to several key areas of biological research.

Neuroscience: Visualizing Neuronal RNA and Axonal Transport

Neurons are highly polarized cells with a significant proportion of their RNA localized in dendrites and axons. This localized RNA is crucial for synaptic plasticity and neuronal maintenance.

-

Rationale: The high concentration of RNA in Nissl bodies (rough endoplasmic reticulum) within the neuronal soma and in RNA transport granules within dendrites and axons makes these structures prime targets for NMB staining. Vital staining with Methylene Blue, a closely related compound, has a long history in neuroanatomy for staining nerve endings and fibers.[9][10] This is attributed to the fact that neurons can rapidly oxidize the reduced, colorless form of the dye, leading to its accumulation and color development.[10]

-

Application: NMB can be employed to:

-

Visualize the distribution of RNA-rich granules in primary neuronal cultures.

-

Potentially monitor changes in RNA localization in response to stimuli or neurotoxic agents.

-

Assess neuronal health, as mitochondrial dysfunction in neurons can be mitigated by Methylene Blue, suggesting a link between the dye's activity and cellular respiration.[11][12]

-

Oncology: Identifying Metabolically Active Cancer Cells

Cancer cells are characterized by rapid proliferation and high rates of protein synthesis, which necessitates a large and active ribosomal population.

-

Rationale: The nucleolus, the primary site of ribosome biogenesis, is often enlarged and prominent in cancer cells. This organelle is exceptionally rich in rRNA and would be strongly stained by NMB, providing excellent nuclear and nucleolar detail.[6][7]

-

Application: NMB could serve as a rapid, cost-effective stain to:

-

Identify cells with enlarged or multiple nucleoli, a hallmark of many malignancies.

-

Enrich for highly metabolic tumor cell subpopulations from heterogeneous samples for downstream analysis.

-

A recent study demonstrated that Methylene Blue can aid in the isolation of RNA from bladder cancer tissues, indicating its direct utility in cancer research workflows.[13]

-

Cell Stress and Viability: A Dichotomous Indicator

Methylene Blue is known to function as a redox indicator, appearing blue in its oxidized form and colorless when reduced.[14] This property can be exploited to assess cellular metabolic state.

-

Rationale: Healthy, metabolically active cells with a robust pool of reducing agents (like NADPH) can reduce NMB to its colorless leuco form. Conversely, dead or metabolically compromised cells lose this reductive capacity, allowing the dye to remain in its oxidized, blue state. This is analogous to the principle of a cell viability assay.[14]

-

Application:

-

Rapidly distinguish between live and dead cells in a mixed population.

-

Visualize cytoplasmic stress granules, which are dense aggregations of RNA and proteins that form when cells are under stress.

-

Methodologies and Protocols

The following protocols are provided as starting points. Optimization of dye concentration, incubation time, and cell preparation is essential for each specific cell type and experimental question.

General Staining Solution Preparation

A self-validating system requires consistency in reagent preparation.

-

Stock Solution (1% w/v): Dissolve 1.0 g of New Methylene Blue N powder in 100 mL of an iso-osmotic buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).[15]

-

Filtering: To prevent precipitate that can cause artifacts, filter the stock solution through a 0.22 µm syringe filter.[7]

-

Storage: Store the stock solution in a dark, evaporation-free bottle at room temperature. The prepared stain is stable indefinitely under these conditions.[6][7]

-

Working Solution: Dilute the stock solution in an appropriate cell culture medium or buffer to the desired final concentration (typically 0.1% - 0.5%).

Experimental Workflow: Supravital Staining of Adherent Cells (e.g., Neurons, Cancer Cell Lines)

The following workflow provides a robust framework for staining adherent cells.

Caption: General workflow for supravital staining of adherent cells with NMB.

Step-by-Step Protocol:

-

Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma, HeLa cells) on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Preparation: Gently aspirate the culture medium. Wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) to remove residual media components.

-

Staining: Add the freshly prepared NMB working solution (e.g., 0.2% in PBS) to each well, ensuring the coverslip is fully submerged.

-

Incubation: Incubate the plate at 37°C for 10-20 minutes. Incubation time is a critical parameter to optimize; shorter times may result in faint staining, while longer times can lead to cytotoxicity.

-

Washing: Aspirate the staining solution. Wash the cells three times with PBS to remove unbound dye, which is crucial for reducing background and achieving high-contrast images.

-

Mounting & Visualization: Mount the coverslip onto a microscope slide using an aqueous mounting medium. Proceed immediately to imaging using a bright-field microscope with a color camera. RNA-rich structures should appear as deep blue precipitates against a pale blue cytoplasm.

Validation Protocol: RNase Control for Staining Specificity

To ensure that the observed staining is due to RNA, a parallel RNase digestion control is essential. This self-validating step is a hallmark of rigorous scientific inquiry.

Caption: Workflow for RNase A control to validate RNA-specific staining.

-

Fixation & Permeabilization: For this control, cells must be fixed and permeabilized to allow RNase A entry. Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with ice-cold methanol for 10 minutes.

-

Treatment Split: Divide the coverslips into two groups.

-

Control Group: Incubate with RNase-free buffer for 30-60 minutes at 37°C.

-

RNase Group: Incubate with RNase A (e.g., 100 µg/mL in RNase-free buffer) for 30-60 minutes at 37°C.

-

-

Washing: Wash both groups thoroughly with PBS (3x).

-

Staining: Proceed with the NMB staining protocol as described in section 3.2.

-

Analysis: A significant reduction or complete absence of deep blue staining in the RNase-treated group validates that the NMB signal is specific to cellular RNA.

Data Interpretation and Comparative Analysis

The interpretation of NMB staining requires careful observation and comparison against controls. The table below summarizes expected outcomes and key parameters across different cell types.

| Parameter | Reticulocytes (Classic Use) | Cultured Neurons | HeLa Cancer Cells | RNase-Treated Control |

| Primary Target | Ribosomal RNA network[2] | Nissl bodies, RNA granules | Nucleolus, Cytoplasmic RNA | N/A |

| Staining Pattern | Deep blue reticular network[2] | Granular staining in soma and processes | Intense staining of nucleolus, diffuse cytoplasmic blue | Diffuse, very pale blue background |

| Incubation Time | 10-15 minutes[8] | 15-25 minutes (optimization needed) | 10-20 minutes | 10-20 minutes |

| Stain Conc. | 0.5% - 1.0%[16] | 0.1% - 0.5% | 0.2% - 0.5% | 0.2% - 0.5% |

| Key Insight | Erythropoietic activity | RNA localization, neuronal morphology | Metabolic activity, nucleolar health | Staining specificity |

Future Directions and Conclusion

The utility of New Methylene Blue (EINECS 279-675-0) extends far beyond the confines of the hematology lab. Its fundamental ability to bind nucleic acids makes it a versatile and accessible tool for a wide range of cell biology applications. By understanding its core mechanism and implementing robust, self-validating protocols, researchers can leverage this classic dye to gain new insights into neuronal function, cancer biology, and cellular stress responses. Future work should focus on developing quantitative imaging workflows and exploring its potential in high-throughput screening assays. This guide serves as a foundational resource for drug development professionals and scientists to unlock the full potential of this venerable stain.

References

-

Azer Scientific. New Methylene Blue. [Link]

-

Macsen Labs. Methylene Blue as a Stain | What is it used for with Example. [Link]

-

Vetlexicon. Staining technique: new methylene blue stain in Reptiles. [Link]

-

Mag-Dima et al. (2022). Improved Bladder Tumor RNA Isolation from Archived Tissues Using Methylene Blue for Normalization, Multiplex RNA Hybridization, Sequencing and Subtyping. MDPI. [Link]

-

Vetlexicon. Staining techniques: New methylene blue in Rabbits (Lapis). [Link]

-

Wikipedia. New methylene blue. [Link]

-

Atlas Medical. NEW METHYLENE BLUE For Reticulocytes. [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Brilliant cresyl blue (C.I. 51010). [Link]

-

Scribd. Supravital Staining by New Methylene Blue-DACIE. [Link]

-

Rojas-Corrales et al. Cellular and Molecular Actions of Methylene Blue in the Nervous System. PMC. [Link]

-

ResearchGate. (2016, December 6). Does anybody have a working protocol for methylene blue staining?. [Link]

-

Agar Scientific. (2019, February 27). Safety data sheet. [Link]

-

Frontiers. Methylene Blue Reduces Neuronal Apoptosis and Improves Blood-Brain Barrier Integrity After Traumatic Brain Injury. [Link]

-

Ahmed et al. Methylene blue promotes cortical neurogenesis and ameliorates behavioral deficit after photothrombotic stroke in rats. PubMed Central. [Link]

-

ResearchGate. (2025, August 6). Methylene blue: An alternative multi-purpose stain for detection, analysis and isolation of nucleic acids. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Brilliant Cresyl Blue, High Purity Biological Stain. [Link]

-

Neuroscience News. (2016, June 28). Methylene Blue Shows Promise for Improving Short Term Memory. [Link]

Sources

- 1. azerscientific.com [azerscientific.com]

- 2. atlas-medical.com [atlas-medical.com]

- 3. Atom Scientific Ltd | Product | New Methylene Blue (Reticulocyte Stain) [atomscientific.com]

- 4. New methylene blue - Wikipedia [en.wikipedia.org]

- 5. macsenlab.com [macsenlab.com]

- 6. vetlexicon.com [vetlexicon.com]

- 7. vetlexicon.com [vetlexicon.com]

- 8. riccachemical.com [riccachemical.com]

- 9. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Methylene Blue Reduces Neuronal Apoptosis and Improves Blood-Brain Barrier Integrity After Traumatic Brain Injury [frontiersin.org]

- 12. Methylene blue promotes cortical neurogenesis and ameliorates behavioral deficit after photothrombotic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ibisci.com [ibisci.com]

- 15. scribd.com [scribd.com]

- 16. ニューメチレンブルーN Dye content ~70 % | Sigma-Aldrich [sigmaaldrich.com]

The Hidden Variables: A Technical Guide to Contaminants in Brilliant Cresyl Blue

Executive Summary

Brilliant Cresyl Blue (BCB) is a supravital oxazine dye critical to two distinct fields: hematology (reticulocyte counting) and reproductive biology (oocyte selection via the BCB test).[1] However, commercial BCB is rarely a pure compound.[1] It is frequently supplied as a zinc chloride double salt , containing up to 50% inorganic stabilizers, synthesis isomers, and potential biological impurities.

For researchers in drug development and IVF, treating BCB as a generic reagent introduces significant experimental noise.[1] This guide deconstructs the chemical and biological contaminants within commercial BCB, delineating their impact on cellular physiology and providing self-validating protocols for quality control.

Part 1: The Chemistry of Heterogeneity

The Zinc Chloride Double Salt "Contaminant"

The most pervasive "contaminant" in BCB is intentional. To stabilize the oxazine ring structure during precipitation, manufacturers often produce BCB as a hemizinc chloride salt. While this improves shelf-life, it introduces zinc ions (

Impact: In oocyte maturation assays, zinc is bioactive.[1] It can modulate metallothionein expression and interfere with calcium signaling channels.[1] Using the double salt without adjusting for ionic strength or toxicity thresholds can lead to false negatives in oocyte competence selection.

Isomeric Variability

Commercial synthesis of BCB often yields a mixture of isomers. The position of the methyl group on the phenoxazine ring can vary (Formula A vs. Formula B).[4] While their staining properties in hematology are similar, their redox potentials may differ slightly, affecting the kinetics of the G6PDH reaction used in oocyte selection.

Chemical Impurities

Chromatographic analysis of "Microscopy Grade" BCB frequently reveals:

-

Synthesis Precursors: Unreacted aminophenols.[1]

-

Oxidative Byproducts: Other oxazines or thiazines (e.g., Toluidine Blue analogs) resulting from side reactions.[1]

-

Insolubles: Silica or filter aids from the manufacturing process.[1]

Part 2: Biological Impact & Mechanisms[1]

The BCB Test: Mechanism and Failure Points

In reproductive biology, BCB is used to select competent oocytes based on Glucose-6-Phosphate Dehydrogenase (G6PDH) activity.[1][5][6]

-

Competent Oocytes: Low G6PDH activity

Dye remains Blue (BCB+).[1][5] -

Incompetent Oocytes: High G6PDH activity

Dye reduced to Colorless (BCB-).[1][5]

The Contaminant Interference: If the BCB contains high levels of oxidative impurities or metal ions, it can artificially accelerate or inhibit this redox reaction, decoupling the color change from the actual G6PDH enzyme levels. Furthermore, zinc toxicity can arrest development in the very oocytes you are trying to select.

Visualization: The G6PDH/BCB Redox Pathway

The following diagram illustrates the electron flow where BCB acts as the electron acceptor, and how contaminants interfere.

Figure 1: The BCB Redox Pathway.[1] High G6PDH activity generates NADPH, which reduces Blue BCB to Colorless.[1][6] Contaminants can inhibit the enzyme or alter the dye's redox state independently.

Part 3: Analytical Characterization & QC

Before using a new batch of BCB for critical assays, you must validate its purity. Do not rely on the Certificate of Analysis (CoA) alone, as "Dye Content" often refers to spectrophotometric absorption, not chemical purity.

Quantitative Data: Typical Impurity Profile

The table below summarizes the typical composition of commercial "Certified" BCB powders.

| Component | Mass Fraction (%) | Source | Biological Risk |

| Active Dye (BCB) | 45% - 60% | Synthesis Product | N/A |

| Zinc Chloride ( | 30% - 40% | Stabilizer (Double Salt) | Cytotoxicity / Enzyme Inhibition |

| Moisture | 5% - 10% | Hygroscopic nature | Weighing errors |

| Insolubles | < 1% | Manufacturing residue | Physical damage to membranes |

| Unknown Organics | 2% - 5% | Isomers/Byproducts | Redox interference |

Protocol: Thin Layer Chromatography (TLC) Screen

Purpose: To detect organic impurities and degradation products.[1]

Materials:

-

Silica Gel 60 F254 plates.[1]

-

Mobile Phase: n-Butanol : Ethanol : Acetic Acid : Water (50:20:10:20).[1]

-

Reference Standard: Previous validated batch (if available).[1]

Method:

-

Dissolve BCB at 1 mg/mL in Ethanol.

-

Spot 5 µL onto the plate.

-

Run the chromatogram for 10 cm.[1]

-

Analysis: Pure BCB should show a single dominant blue/violet spot (

).[1]

Part 4: Purification & Preparation Protocols[1]

For drug development and IVF, using raw BCB is unacceptable.[1] You must normalize the solution.

Workflow: Preparation of Low-Toxicity BCB Solution

This protocol ensures the removal of biological contaminants (bacteria/endotoxins) and normalization of osmolarity, which is critical when adding a salt-heavy dye to culture media.

Figure 2: Preparation workflow for biologically compatible BCB solutions. Critical control points are Osmolarity and Filtration.

Step-by-Step Protocol: The "Safe-Stain" Method

-

Stock Preparation:

-

Prepare a 26 µM BCB solution in mPBS (Modified Phosphate Buffered Saline).

-

Note: If using the Zinc double salt, the contribution to osmolarity is higher. You must measure the osmolarity of the final solution. It should not exceed 290 mOsm for mammalian oocytes.[1]

-

-

Filtration (Critical Step):

-

Dilution & Exposure:

-

Expose oocytes for exactly 90 minutes at 38.5°C in a humidified atmosphere.

-

Self-Validation: Always run a "Media Only" control group to ensure the washing steps remove the dye effectively and that the dye itself isn't inducing cleavage arrest.

-

References

-

PubChem. (n.d.).[1] Brilliant Cresyl Blue (Compound).[1][2][3][5][6][7][8][9][10][11][][13] National Library of Medicine.[1] Retrieved from [Link][1]

-

Opiela, J., et al. (2008).[1] The effect of brilliant cresyl blue (BCB) staining on the quality of oocytes and in vitro embryo development.[5][13][14] Theriogenology.[1][6][11] Retrieved from [Link]

-

Biological Stain Commission. (n.d.).[1] Certification of Stains - Procedures and Standards.[1][9] Retrieved from [Link][1]

-

Torner, H., et al. (2008).[1] Selection of oocytes by brilliant cresyl blue staining.[1][11][14] Methods in Molecular Biology.[1] Retrieved from [Link]

Sources

- 1. Brilliant cresyl blue - Wikipedia [en.wikipedia.org]

- 2. CAS-81029-05-2, Brilliant Cresyl Blue Indicator Manufacturers, Suppliers & Exporters in India | 025854 [cdhfinechemical.com]

- 3. 81029-05-2 CAS | BRILLIANT CRESYL BLUE | Biological Stains and Dyes | Article No. 02250 [lobachemie.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Effect of Oocyte Quality Assessed by Brilliant Cresyl Blue (BCB) Staining on Cumulus Cell Expansion and Sonic Hedgehog Signaling in Porcine during In Vitro Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brilliant Cresyl Blue Negative Oocytes Show a Reduced Competence for Embryo Development after In Vitro Fertilisation with Sperm Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. molychem.net [molychem.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Oocytes Selected Using BCB Staining Enhance Nuclear Reprogramming and the In Vivo Development of SCNT Embryos in Cattle | PLOS One [journals.plos.org]

- 13. Selection of oocytes for in vitro maturation by brilliant cresyl blue staining: a study using the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of single and double exposure to brilliant cresyl blue on the selection of porcine oocytes for in vitro production of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Assessing Plant Cell Viability with EINECS 279-675-0 (TTC)

For researchers, scientists, and drug development professionals dedicated to the advancement of plant sciences, the accurate assessment of cell and tissue viability is a foundational requirement. Whether evaluating the efficacy of novel herbicides, screening for stress-tolerant crop varieties, or optimizing cryopreservation protocols, a reliable method to distinguish living from dead cells is paramount. This technical guide provides an in-depth exploration of EINECS 279-675-0, chemically known as 2,3,5-Triphenyltetrazolium Chloride (TTC), a trusted and widely adopted redox indicator for cell viability.

This document moves beyond a simple recitation of protocols. It delves into the biochemical causality behind the assay's function, offers field-proven insights into its practical application, and provides self-validating systems to ensure the trustworthiness of your results.

Introduction to EINECS 279-675-0 (TTC) and its Role as a Viability Indicator

EINECS 279-675-0, or 2,3,5-Triphenyltetrazolium Chloride (TTC), is a water-soluble, colorless redox indicator essential for a multitude of biochemical experiments, most notably for indicating cellular respiration.[1][2] In the realm of plant biology, the TTC assay, also referred to as the tetrazolium test, serves as a robust method to differentiate between metabolically active and inactive tissues.[1] Its utility spans a wide range of applications, from testing the viability of seeds and pollen to assessing the health of plant tissue cultures and roots.[3][4]

The core principle of the TTC assay lies in the metabolic activity of living cells. Specifically, various dehydrogenase enzymes, which are crucial for cellular respiration and the oxidation of organic compounds, reduce the colorless TTC to the water-insoluble, red compound 1,3,5-triphenylformazan (TPF).[1][4][5] This transformation results in a distinct red staining of viable tissues, while non-viable or necrotic tissues, where these respiratory enzymes are denatured or degraded, remain unstained.[1][6]

Key Properties of 2,3,5-Triphenyltetrazolium Chloride (TTC):

| Property | Description |

| EINECS Number | 279-675-0 |

| CAS Number | 298-96-4 |

| Appearance | White to pale yellow crystalline powder.[1][7] |

| Solubility | Soluble in water, ethanol, and acetone; insoluble in ether.[1][2] |

| Mechanism of Action | Acts as an artificial electron acceptor for cellular dehydrogenases. |

| Detection Product | 1,3,5-Triphenylformazan (TPF), a stable, red, water-insoluble compound.[1] |

The Biochemical Foundation: How TTC Reveals Cellular Health

The reduction of TTC to formazan is not a passive staining process but an active biochemical event directly linked to the mitochondrial electron transport chain in living cells. Dehydrogenase enzymes within the mitochondria transfer hydrogen ions to TTC, which acts as an electron acceptor.[4] This reduction is a hallmark of active respiration and, by extension, cellular viability.

The intensity of the red color produced is proportional to the level of enzymatic activity, offering a semi-quantitative and, with further processing, a fully quantitative measure of tissue viability.[4]

Caption: Biochemical pathway of TTC reduction in viable vs. non-viable plant cells.

Experimental Protocols: A Practical Guide

The successful application of the TTC assay hinges on meticulous adherence to optimized protocols. The following sections provide detailed, step-by-step methodologies for various plant sample types.

Qualitative Viability Assessment of Plant Tissues (e.g., Leaf Discs, Root Segments)

This method is ideal for rapid, visual assessment of tissue health.

Materials:

-

0.1% to 1.0% (w/v) TTC solution in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.0-7.5).

-

Plant tissue samples.

-

Vacuum infiltration apparatus (optional but recommended).

-

Incubator.

-

Petri dishes or multi-well plates.

Procedure:

-

Sample Preparation: Excise small, uniform sections of the plant tissue (e.g., 5 mm leaf discs or 1 cm root segments).

-

Incubation: Submerge the tissue samples in the TTC solution in a petri dish or appropriate vessel. To enhance the penetration of TTC, especially in dense tissues, a brief vacuum infiltration (5-10 minutes) is highly effective.

-

Incubation Conditions: Incubate the samples in the dark at a controlled temperature, typically between 25°C and 30°C. Incubation times can vary significantly depending on the tissue type, from a few hours to 24 hours.[3] It is crucial to optimize this step for your specific experimental system.

-

Observation: After incubation, viable tissues will exhibit a red coloration. The intensity and distribution of the red color can provide insights into the extent and location of metabolic activity. Non-viable tissues will remain white or show their original color.

Quantitative Viability Assessment of Plant Cell Suspensions and Tissues

For more rigorous, data-driven analysis, the formazan produced can be extracted and quantified spectrophotometrically.

Materials:

-

TTC solution as described above.

-

Plant cell suspension or finely minced tissue.

-

Solvent for formazan extraction (e.g., 95% ethanol, methanol, or dimethyl sulfoxide (DMSO)).[3][8]

-

Centrifuge and microcentrifuge tubes.

-

Spectrophotometer.

Procedure:

-

Incubation: Incubate a known quantity of cells or tissue (e.g., packed cell volume or fresh weight) with the TTC solution as described in the qualitative protocol.

-

Termination and Washing: After incubation, pellet the cells by centrifugation. Discard the supernatant and wash the pellet with distilled water to remove any residual TTC.

-

Formazan Extraction: Add a specific volume of the chosen solvent (e.g., 1 mL of 95% ethanol) to the cell pellet or tissue. Vortex thoroughly to ensure complete dissolution of the red formazan crystals. This step may require incubation at an elevated temperature (e.g., 60°C) to facilitate extraction.

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 5 minutes) to pellet any cell debris.

-

Spectrophotometry: Transfer the clear, red supernatant to a cuvette or microplate well and measure the absorbance at the appropriate wavelength for the solvent used (typically between 480 nm and 520 nm).[3] For formazan dissolved in ethanol, the absorbance is commonly read at 485 nm.[3]

-

Data Normalization: Express the viability as absorbance per gram of tissue fresh weight or per million cells to allow for comparisons between samples.

Caption: General workflow for TTC-based plant cell viability assays.

Self-Validating Systems and Causality in Experimental Design

To ensure the trustworthiness of your results, it is essential to incorporate proper controls and understand the factors that can influence the assay.

Critical Parameters and Optimization:

| Parameter | Rationale and Considerations |

| TTC Concentration | Concentrations typically range from 0.1% to 1.0%. Higher concentrations do not always lead to better results and can be inhibitory. Optimal concentration should be determined empirically for each plant species and tissue type.[4] |

| Incubation Time | Insufficient incubation will lead to an underestimation of viability. Conversely, excessively long incubation can lead to non-enzymatic reduction of TTC or degradation of formazan. A time-course experiment is recommended.[4] |

| Temperature | Dehydrogenase activity is temperature-dependent. Maintain a consistent and optimal temperature during incubation. High temperatures can damage cells, while low temperatures will slow the reaction rate.[4] |

| pH | The activity of dehydrogenases is pH-sensitive. Use a buffered TTC solution with a pH between 7.0 and 7.5 to maintain optimal enzymatic conditions.[3] |

| Light | TTC is light-sensitive and can be non-enzymatically reduced in the presence of light. All incubation steps must be performed in the dark.[5] |

| Formazan Extraction Solvent | The choice of solvent affects extraction efficiency and the absorbance maximum of formazan. Ethanol is common, but DMSO may be more effective for certain tissues.[8][9] |

Essential Controls:

-

Negative Control (Heat-Killed): Treat a subset of your samples at a high temperature (e.g., boiling for 15 minutes) to denature all enzymes before adding the TTC solution. These samples should show no red color development and will define your baseline for non-viability.

-

Positive Control: Use a known healthy, actively growing tissue sample to confirm that the assay is working correctly and to serve as a benchmark for maximum viability.

-

Solvent Blank: For quantitative assays, use the extraction solvent alone to zero the spectrophotometer.

Limitations and Complementary Approaches

While powerful, the TTC assay is not without its limitations. A key consideration is its inability to reliably distinguish between dormant and dead cells. Dormant tissues, such as some seeds, may have very low metabolic rates, leading to minimal or no TTC reduction, and could be erroneously classified as non-viable.

In such cases, a complementary staining method is advised. Evans Blue is a vital stain that is excluded by the intact plasma membranes of living cells. It penetrates and stains dead cells, whose membranes are compromised, a distinct blue color. Using TTC in conjunction with Evans Blue can provide a more complete picture of the physiological state of the tissue, distinguishing between metabolically active (TTC red), dormant (unstained by both), and dead (Evans Blue) cells.

Conclusion

The TTC assay, centered on the metabolic reduction of EINECS 279-675-0, remains a cornerstone technique for assessing plant cell viability. Its simplicity, cost-effectiveness, and adaptability make it an invaluable tool for a wide array of research and development applications. By understanding the underlying biochemical principles, carefully optimizing experimental parameters, and acknowledging its limitations through the use of appropriate controls and complementary assays, researchers can confidently generate accurate and trustworthy data on plant cell and tissue health. This guide provides the authoritative grounding and practical insights necessary to integrate this powerful assay into your research workflows effectively.

References

-

AuSaMicS Australia. 2,3,5-Triphenyltetrazolium chloride, TTC. [Link]

-

Towill, L. E., & Mazur, P. (1975). Studies on the reduction of 2,3,5-triphenyltetrazolium chloride as a viability assay for plant tissue cultures. ResearchGate. [Link]

-

Busso, C., et al. (2015). The TTC Technique Might Not Appropriately Test the Physiological Stage of Plant Tissues. CONICET. [Link]

-

MDPI. (2023). A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. [Link]

-

Lopez Del Egido, L., et al. (2017). A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model. Frontiers in Plant Science. [Link]

-

Starfinger, U., & Karrer, G. (2016). A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. CABI Digital Library. [Link]

-

Lopez Del Egido, L., et al. (2017). A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model. National Institutes of Health (NIH). [Link]

-

ResearchGate. (2016). A water-based triphenyltetrazolium chloride method for the evaluation of green plant tissue viability. [Link]

-

Scribd. TTC Staining. [Link]

-

National Institutes of Health (NIH). (2023). A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. [Link]

-

Scielo. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. [Link]

-

National Institutes of Health (NIH). (2017). Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Brilliant cresyl blue solution. [Link]

-

Wikipedia. Tetrazolium chloride. [Link]

-

ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. [Link]

-

ResearchGate. (2015). Tetrazolium/Formazan Test as an Efficient Method to Determine Fungal Chitosan Antimicrobial Activity. [Link]

-

Hänseler AG. Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazards identification. [Link]

Sources

- 1. thomassci.com [thomassci.com]

- 2. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 5. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ausamics.com.au [ausamics.com.au]

- 7. 2,3,5-Triphenyltetrazolium Chloride | 298-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

Methodological & Application

Application Notes & Protocol: Supravital Staining of Reticulocytes with Brilliant Cresyl Blue

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Reticulocyte Enumeration

Reticulocytes are anucleated, immature erythrocytes that represent a crucial stage in erythropoiesis. They are released from the bone marrow into the peripheral circulation, where they mature into erythrocytes over 24 to 48 hours.[1] Unlike mature red blood cells, reticulocytes contain residual ribosomal ribonucleic acid (RNA), a remnant of the cellular machinery required for hemoglobin synthesis.[2] The enumeration of reticulocytes is a fundamental diagnostic tool, providing a real-time assessment of the bone marrow's erythropoietic activity.[1] An accurate reticulocyte count is indispensable for diagnosing and classifying anemias, monitoring the therapeutic response to hematinic agents (e.g., iron, vitamin B12, folate), and evaluating bone marrow recovery post-chemotherapy or transplantation.[3]

Supravital staining is a specialized technique used to stain and visualize cellular components in living cells that have been removed from an organism; the term "supravital" indicates that the cells are alive at the time of staining.[1] This method is essential for identifying reticulocytes because the ribosomal RNA network is not visible with standard Romanowsky stains (like Wright-Giemsa) on fixed blood smears. Brilliant Cresyl Blue (BCB) is a classic supravital stain that precipitates this residual RNA, rendering it visible as a dark blue network or distinct granules under light microscopy.[2][4]

Principle of Staining: The BCB-RNA Interaction

Brilliant Cresyl Blue is a basic azine dye that can penetrate the living cell membrane. The core principle of the assay relies on the interaction between the dye and the acidic ribosomal RNA within the immature erythrocyte.[2] This reaction causes the aggregation and precipitation of the basophilic ribonucleoproteins, forming a characteristic blue or purple reticular meshwork, filaments, or distinct granules.[2][5] This precipitated material, known as the substantia granulofilamentosa, is the hallmark of a reticulocyte and allows for its definitive differentiation from mature, pale greenish-blue staining erythrocytes.[4][5]

The amount and morphology of the precipitated reticulum correlate with the cell's maturity; younger reticulocytes exhibit a dense, cohesive network, while older ones show only a few scattered granules or strands.[2][4]

Materials and Reagents

Equipment

-

Microscope meeting medical diagnostic laboratory standards[6]

-

Glass microscope slides and coverslips

-

Pasteur pipettes or precision micropipettes (20-50 µL)

-

Small glass test tubes (e.g., 75x10 mm)

-

Incubator or water bath set to 37°C[2]

-

Humid chamber (e.g., Petri dish with moist filter paper) for slide method[4]

-

Optional: Miller Disc ocular micrometer for standardized counting[7]

Reagent Preparation

A high-quality, filtered staining solution is paramount for preventing artifacts that can be mistaken for reticulocytes.[7] While pre-made commercial solutions are common, the stain can be prepared in-house.

| Component | Concentration for Stock Solution |

| Brilliant Cresyl Blue Powder | 1.0 g |

| Sodium Citrate (Anticoagulant) | 0.6 g |

| Sodium Chloride (Isotonic Saline) | 0.7 g |

| Distilled Water | 100 mL |

| Source: Adapted from HiMedia Laboratories and Microbe Online.[1][2] |

Preparation Protocol:

-

Dissolve the sodium citrate and sodium chloride in the distilled water.

-

Add the Brilliant Cresyl Blue powder and mix thoroughly until dissolved.

-

Filter the solution before use to remove any particulate matter or precipitated dye.[6]

-

Store the solution in a tightly closed bottle at room temperature (15-25°C), protected from direct sunlight.[8] Do not freeze.[8]

Experimental Protocol: Step-by-Step Guide

Specimen Requirements

-

Sample Type: Venous blood anticoagulated with EDTA is the preferred specimen. Capillary blood can also be used.[4][8]

-

Stability: The reticulocyte count can decrease after 6-8 hours unless the blood is stored at 4°C.[2] For optimal results, process samples as soon as possible after collection.

Staining Procedure (Tube Method - Recommended)

This method ensures consistent mixing and temperature control, leading to more uniform staining.

-

Aliquot Reagents: In a small glass test tube, pipette 2-3 drops of the filtered Brilliant Cresyl Blue solution.

-

Add Blood: Add an equal volume of well-mixed whole blood (e.g., 2-4 drops or a 1:1 volume ratio, such as 50 µL of stain and 50 µL of blood).[8]

-

Causality: An equal ratio ensures sufficient dye for all reticulocytes without excessive background staining. For severely anemic patients, a higher proportion of blood may be used, while for polycythemic samples, a smaller proportion is advisable.[2]

-

-

Incubation: Gently mix the suspension. Place the tube in a 37°C incubator or water bath for 15-20 minutes.[2]

-

Causality: Incubation provides the necessary time and temperature for the supravital dye to penetrate the cell membrane and precipitate the intracellular RNA. Insufficient incubation can lead to under-staining and falsely low counts.[7]

-

-

Resuspension: After incubation, gently mix the suspension again to ensure homogenous cell distribution.

-

Smear Preparation: Place a small drop of the stained blood mixture onto a clean glass slide and prepare a thin blood smear using a standard technique.

-

Drying: Allow the smear to air dry completely. Do not fix or counterstain.[1]

Caption: Workflow for Reticulocyte Staining (Tube Method).

Microscopic Examination and Calculation

Identification

-

Place the dried smear on the microscope stage and examine using the 100x oil immersion objective.

-

Reticulocytes are identified as non-nucleated erythrocytes that contain a dark blue network (reticulum) or at least two distinct dark blue granules.[2][6]

-

Mature Erythrocytes will appear as pale, greenish-blue discs with no intracellular inclusions.

-

Leukocyte nuclei will also stain blue.[9]

Counting Procedure

-

Find an area of the smear where the red blood cells are evenly distributed and not overlapping.

-

Count a total of 1,000 erythrocytes, keeping a simultaneous tally of the number of reticulocytes seen within that population.[3][4]

-

To minimize bias, follow a meandering pattern across the slide. Using a Miller disc eyepiece, which superimposes a small square within a larger one, can standardize the counting area and improve accuracy.[7]

Calculation of Reticulocyte Percentage

The simplest expression is the percentage of reticulocytes relative to the total red cell population.

Formula: Reticulocyte (%) = (Number of Reticulocytes Counted / Number of Erythrocytes Counted (e.g., 1000)) x 100[10]

Example: If 15 reticulocytes are counted among 1000 erythrocytes, the reticulocyte percentage is (15 / 1000) x 100 = 1.5%.

Advanced Calculations for Clinical Context

The raw reticulocyte percentage can be misleading in anemic patients because it is a relative value.[11] As the total number of red cells decreases, the percentage of reticulocytes can appear falsely elevated.[11] Therefore, corrected indices are essential for accurate interpretation.

| Calculation | Formula | Purpose & Rationale |

| Corrected Reticulocyte Count (CRC) or Reticulocyte Index (RI) | Reticulocyte (%) x (Patient's Hct / Normal Hct) | Adjusts the reticulocyte percentage for the degree of anemia. A normal hematocrit (Hct) is typically assumed to be 45%.[11][12] |

| Absolute Reticulocyte Count (ARC) | Reticulocyte (%) x RBC Count (in millions/µL) x 10 | Calculates the actual number of reticulocytes per microliter of blood, providing the most accurate measure of bone marrow output.[7][13] |

| Reticulocyte Production Index (RPI) | CRC / Maturation Time Correction Factor | Further corrects for the premature release of younger reticulocytes ("shift cells") in severe anemia, which survive longer in circulation and can inflate the count. The correction factor is based on the patient's Hct.[12] |

| Source: Formulas adapted from multiple hematology resources.[7][11][12][13] |

Quality Control and Troubleshooting

A robust quality control (QC) system is essential for ensuring the trustworthiness of results.[14]

-

Internal QC: Regularly process commercial stabilized reticulocyte controls with known low, normal, and high values.[15] Results should fall within the manufacturer's established ranges.[15]

-

External QC: Participate in proficiency testing programs to compare your laboratory's performance against peer groups.[14]

-

Stain Quality: Periodically check the staining solution for precipitate. If present, filter the solution again.[7]

Caption: Staining mechanism of Brilliant Cresyl Blue with rRNA.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Faint or No Staining | 1. Insufficient incubation time/temperature.2. Expired or degraded stain.3. High blood glucose levels may interfere with staining.[7] | 1. Ensure incubation is for at least 15 minutes at 37°C.2. Use a fresh, properly stored bottle of stain.3. Note patient glucose levels; re-staining may be needed. |

| Precipitate/Artifact on Smear | 1. Unfiltered staining solution.2. Stain has dried on the slide before use. | 1. Filter the stain before use.[6]2. Use freshly prepared stain-blood mixture for smears. |

| Difficulty Differentiating Reticulocytes | 1. Smear is too thick.2. Confusion with other RBC inclusions (e.g., Howell-Jolly bodies, Pappenheimer bodies, Heinz bodies).[3][7] | 1. Prepare a thinner smear to ensure a monolayer of cells.2. Pappenheimer bodies (iron) can be confirmed with a Wright-Giemsa stain. Howell-Jolly bodies are typically single, dense purple dots. Heinz bodies are often near the cell membrane.[7] |

| High Inter-observer Variability | 1. Lack of standardized counting protocol.2. Inconsistent identification of what constitutes a reticulocyte (e.g., counting single dots). | 1. Implement a standard operating procedure (SOP), including the use of a Miller disc.2. Adhere to the rule of counting cells with a clear network or at least two distinct granules. |

| Source: Troubleshooting points compiled from various laboratory guidelines.[3][6][7] |

Conclusion and Future Perspective

The manual reticulocyte count using Brilliant Cresyl Blue is a time-tested, fundamental hematological procedure. While automated methods using flow cytometry offer higher precision and throughput, the manual method remains an invaluable skill and a necessary backup.[16][17][18] It is cost-effective, requires minimal specialized equipment, and provides the morphologic detail that automated counters cannot. Mastery of this technique, underpinned by a thorough understanding of its principles and a commitment to rigorous quality control, ensures that researchers and clinicians can continue to rely on this vital measure of erythropoiesis.

References

-

ResearchGate. (2025). Brilliant Cresyl Blue (BCB) supravital stain hematology to identify and study reticulocytes. Retrieved from [Link]

-

BioGnost. (n.d.). BRILLIANT CRESYL BLUE SOLUTION. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). S066 Brilliant Cresyl Blue Solution. Retrieved from [Link]

-

Waldeck GmbH & Co. KG. (2023). 1B-519 Brilliant cresyl blue Subst. Retrieved from [Link]

-

DPG Polytechnic. (n.d.). Reticulocyte Count. Retrieved from [Link]

-

Labpedia.net. (2025). Reticulocyte count (retic count) and interpretations. Retrieved from [Link]

-

Microbe Online. (2018). Reticulocyte Count : Principle, Procedure, Calculations and Clinical Significances. Retrieved from [Link]

-

ANSI Webstore. (n.d.). Methods for Reticulocyte Counting (Automated Blood Cell Counters, Flow Cytometry, and Supravital Dyes); Approved Guideline—. Retrieved from [Link]

-

ResearchGate. (2025). The importance of quality control for manual and automated reticulocyte counts. Retrieved from [Link]

-

BD. (n.d.). BD Retic-Count™ Control. Retrieved from [Link]

-

eClinpath. (n.d.). Absolute retic count. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Reticulocyte count: a simple test but tricky interpretation!. Retrieved from [Link]

-

Wolters Kluwer. (n.d.). Manual versus automated method for reticulocyte count: A comparative study. Retrieved from [Link]

-

The Blood Project. (n.d.). Postscript. Retrieved from [Link]

-

SciELO. (n.d.). Manual and automated reticulocyte counts. Retrieved from [Link]

-

Drlogy. (n.d.). How to calculate the percentage of reticulocytes. Retrieved from [Link]

Sources

- 1. laboratorytests.org [laboratorytests.org]

- 2. himedialabs.com [himedialabs.com]

- 3. labpedia.net [labpedia.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. m.youtube.com [m.youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. dpgpolytechnic.com [dpgpolytechnic.com]

- 8. biognost.com [biognost.com]

- 9. riccachemical.com [riccachemical.com]

- 10. How to calculate the percentage of reticulocytes | Drlogy [drlogy.com]

- 11. thebloodproject.com [thebloodproject.com]

- 12. Reticulocyte count: a simple test but tricky interpretation! - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eclinpath.com [eclinpath.com]

- 14. researchgate.net [researchgate.net]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. Manual versus automated method for reticulocyte count: A comparative study - IP J Diagn Pathol Oncol [jdpo.org]

- 18. tandfonline.com [tandfonline.com]

Application Note: Optimization of Manual Platelet Enumeration using Brilliant Cresyl Blue (Rees-Ecker Protocol)

Abstract

While automated hematology analyzers dominate high-throughput clinical environments, manual platelet enumeration remains the "Gold Standard" verification method in drug development, particularly during preclinical toxicology studies where thrombocytopenia or giant platelets may generate artifacts in impedance-based systems. This guide details the Rees-Ecker method , which utilizes Brilliant Cresyl Blue (BCB) to provide high-contrast visualization of platelets. Unlike phase-contrast methods (ammonium oxalate), BCB allows for bright-field microscopy, making it accessible and robust for verifying low-platelet samples in safety pharmacology.

Scientific Mechanism & Rationale

Principle of Interaction

Brilliant Cresyl Blue (BCB) is a supravital, cationic dye (oxazine derivative). Its utility in platelet enumeration is twofold:

-

Contrast Enhancement (Rees-Ecker Fluid): In the standard enumeration protocol, BCB serves as a contrast agent. Platelets are small (1–3 µm) and hyaline (refractile).[1] Without staining, they are difficult to distinguish from debris or background noise in bright-field microscopy. BCB stains the platelet cytoplasm a distinct light blue , while the concurrent use of formalin fixes the cells to prevent lysis and preserve morphology.

-

RNA Precipitation (The "Reticulated" Factor): Mechanistically, BCB has a high affinity for nucleic acids. In immature "reticulated" platelets (analogous to reticulocytes), BCB precipitates residual mRNA into dark blue granules.[2][3] While this application is distinct from total enumeration, understanding this affinity explains why platelets stain effectively: even mature platelets contain organelle structures (mitochondria, granules) that interact with the dye, providing the necessary optical density.

Why BCB (Rees-Ecker) vs. Ammonium Oxalate?

| Feature | Rees-Ecker (BCB) | Ammonium Oxalate (Brecker-Cronkite) |

| Microscopy | Bright-field (Standard) | Phase-contrast (Specialized) |

| RBC Lysis | No (RBCs preserved) | Yes (RBCs lysed) |

| Artifact Risk | Dye precipitate (requires filtration) | Stromal debris (ghost cells) |

| Use Case | Verification of morphology & count | Pure counting |

Materials & Reagents

Rees-Ecker Diluting Fluid Formulation

Note: Commercial ready-to-use solutions are available, but in-house preparation ensures freshness and reduced precipitate.

-

Brilliant Cresyl Blue (BCB): 0.1 g[4]

-

Sodium Citrate (Trisodium citrate dihydrate): 3.8 g (Prevents coagulation/clumping)

-

Formaldehyde (40% solution): 0.2 mL (Fixative)

-

Distilled Water: Up to 100 mL

Preparation Protocol:

-

Dissolve Sodium Citrate in 80 mL of distilled water.

-

Add BCB and stir until fully dissolved.

-

Add Formaldehyde.

-

Top up to 100 mL with distilled water.

-

CRITICAL: Filter through a 0.22 µm or Whatman #1 filter before every use to remove dye crystals that mimic platelets.